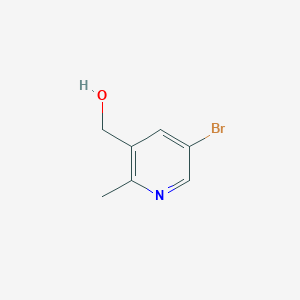

(5-Bromo-2-methylpyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

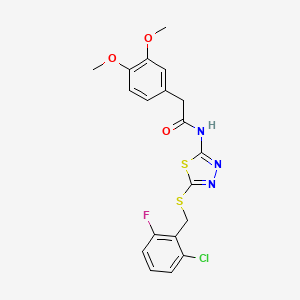

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1346541-53-4 . It is used as a building block for the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methylpyridin-3-yl)methanol” is represented by the InChI Code: 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.

Physical And Chemical Properties Analysis

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

“(5-Bromo-2-methylpyridin-3-yl)methanol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reaction involves the use of palladium as a catalyst and arylboronic acids . These novel pyridine derivatives have been studied using Density Functional Theory (DFT) methods, which describe possible reaction pathways .

Chiral Dopants for Liquid Crystals

The DFT studies also suggest that these pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . Chiral dopants are substances that induce chirality in another substance, and their use in liquid crystals can lead to interesting optical properties .

Biological Activities

The pyridine derivatives synthesized from “(5-Bromo-2-methylpyridin-3-yl)methanol” have been investigated for their biological activities . For instance, they have shown anti-thrombolytic activity, which means they can prevent the breakdown of blood clots . They also have biofilm inhibition activity, which means they can prevent the formation of biofilms, a common problem in medical and industrial settings .

Synthesis of Rupatadine

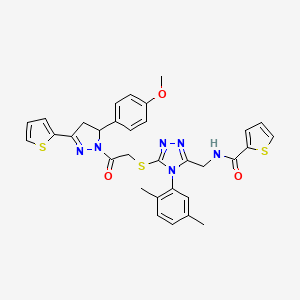

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis .

Cancer Treatment

Pyrazolopyrimidine derivatives substituted by a reaction with “(5-Bromo-2-methylpyridin-3-yl)methanol” show increased activity against cancer and other diseases related to the dysregulation of cMet kinases . These include non-small-cell lung carcinomas, gastric and esophageal carcinomas .

Treatment of p38 Kinase-Mediated Diseases

Related analogues of “(5-Bromo-2-methylpyridin-3-yl)methanol” are useful in the treatment of p38 kinase-mediated diseases . These include lymphoma and auto-inflammatory disease .

Safety And Hazards

properties

IUPAC Name |

(5-bromo-2-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUELSONPCFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methylpyridin-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride](/img/structure/B2573768.png)

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)

![N-{4-[(2-bromo-3-oxo-1-cyclohexenyl)amino]phenyl}acetamide](/img/structure/B2573773.png)

![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)

![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)

![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)